1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate

Catalog No.
S13388415
CAS No.
M.F
C13H15N3O2
M. Wt
245.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carb...

Product Name

1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate

IUPAC Name

1-(3-amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-8-3-10(5-12(14)4-8)9(2)18-13(17)11-6-15-16-7-11/h3-7,9H,14H2,1-2H3,(H,15,16)

InChI Key

RMEXZAWLEBIFOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C(C)OC(=O)C2=CNN=C2

1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrazole ring and an ethyl carboxylate group. The compound has the molecular formula C13H15N3O2C_{13}H_{15}N_{3}O_{2} and a molecular weight of approximately 245.28 g/mol. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.

The synthesis of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate often involves several key reactions:

  • Condensation Reactions: The formation of the pyrazole ring typically occurs through condensation reactions involving hydrazines and carbonyl compounds.
  • Esterification: The carboxylic acid group can be converted to an ester, which is a common step in the synthesis of this compound.
  • Substitution Reactions: The introduction of amino groups can be achieved through nucleophilic substitution reactions.

These reactions are crucial for constructing the desired molecular architecture and functional groups that confer specific biological properties.

1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies indicate that this compound may possess antimicrobial effects, making it a candidate for further research in antibiotic development.
  • Anti-inflammatory Activity: Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxic Effects: Some derivatives of pyrazole compounds have demonstrated cytotoxicity against cancer cell lines, indicating potential use in oncology.

The synthesis of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate can be approached through various methods:

  • Hydrazine Reaction: Reacting hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
  • Carboxylation: Using carbon dioxide or other carboxylating agents to introduce the carboxylic acid functionality.
  • Esterification: Converting the carboxylic acid to an ester using alcohols and acid catalysts.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The potential applications of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate include:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases, particularly those related to inflammation and infection.
  • Agricultural Chemicals: Investigating its use as a pesticide or herbicide due to its biological activity.
  • Research Tool: Utilizing this compound in biochemical assays to study pyrazole-related mechanisms in biological systems.

Interaction studies involving 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate focus on its binding affinity and activity against specific biological targets. These studies are essential for understanding how the compound interacts with enzymes or receptors, which can lead to insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylateSimilar pyrazole ringDifferent substitution pattern on the phenyl group
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylateContains a methylthio groupPotentially different biological activity due to sulfur presence
Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylateVariation in amino positionMay exhibit different pharmacological profiles

These comparisons highlight the uniqueness of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate in terms of its specific amino substitution pattern and potential applications in medicinal chemistry. Each compound's distinct features contribute to varying biological activities and therapeutic potentials.

The solubility and partition coefficient characteristics of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate can be analyzed through comparison with structurally related pyrazole carboxylates and fundamental physicochemical principles governing molecular polarity and intermolecular interactions.

Water Solubility Characteristics

Based on structural analysis and comparative studies with related compounds, 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate exhibits moderate water solubility characteristics. The compound contains both hydrophilic and lipophilic structural elements that influence its overall solubility profile [1]. The presence of the amino group on the phenyl ring contributes to hydrogen bonding capabilities with water molecules, enhancing aqueous solubility compared to non-substituted derivatives [2].

The ethyl ester functionality provides moderate lipophilicity while maintaining some polar character through the carbonyl oxygen atom. Research on similar pyrazole carboxylates indicates that ethyl esters generally exhibit better water solubility than their corresponding methyl or higher alkyl analogs [3]. The 5-methyl substitution on the phenyl ring introduces additional hydrophobic character but does not significantly impair water solubility due to its relatively small size.

Partition Coefficient Properties

The octanol-water partition coefficient (LogP) for 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate is estimated to fall within the range of 1.5 to 2.5 based on structural comparisons with related compounds. This estimation is supported by data from similar pyrazole derivatives, where compounds containing both amino-substituted phenyl rings and ethyl ester groups typically exhibit LogP values in this range [3] [2].

The balanced lipophilicity indicated by this LogP range suggests favorable characteristics for biological membrane permeability while maintaining adequate aqueous solubility for pharmaceutical applications. The compound's partition coefficient is influenced by several structural factors: the pyrazole ring contributes moderate polarity, the ethyl ester group provides lipophilic character, and the amino-substituted phenyl ring adds both polar and hydrophobic elements [4].

Comparative Analysis with Related Compounds

Studies on structurally similar compounds provide valuable insights into the expected solubility behavior. For instance, [3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid demonstrates a LogP of 0.98, indicating moderate lipophilicity enhanced by the carboxylic acid functionality [3]. In contrast, 1-(4-Aminophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibits a predicted LogP of 1.8, showing balanced lipophilicity suitable for drug-like properties [2].

The presence of the amino group on the phenyl ring in 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate is expected to enhance water solubility compared to unsubstituted phenyl derivatives. However, the overall solubility profile remains favorable for pharmaceutical applications, as evidenced by similar compounds that maintain adequate aqueous solubility while providing sufficient lipophilicity for membrane permeation [5].

Thermal Stability and Degradation Kinetics

The thermal stability profile of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate can be assessed through analysis of related pyrazole carboxylate compounds and their thermal decomposition characteristics.

Melting Point and Thermal Transitions

Based on structural analogy with related compounds, the estimated melting point of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate falls within the range of 120-160°C. This estimation is derived from comparative analysis with structurally similar pyrazole carboxylates. For example, ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate exhibits a melting point of 115-117°C [6], while 3-amino-5-methyl-1H-pyrazole-4-carbonitrile demonstrates a melting point of 162°C [7].

The presence of the amino group on the phenyl ring contributes to intermolecular hydrogen bonding, which typically increases melting point compared to non-substituted analogs. The ethyl ester functionality provides additional molecular flexibility, potentially lowering the melting point compared to carboxylic acid derivatives [8].

Decomposition Temperature and Kinetics

Thermal decomposition studies on related pyrazole carboxylates indicate that these compounds generally exhibit thermal stability up to approximately 200°C before significant decomposition occurs [8]. The decomposition process typically involves multiple overlapping stages, with initial degradation occurring through ester hydrolysis or pyrolysis of the ethyl ester group.

Research on similar heterocyclic compounds demonstrates that pyrazole carboxylates undergo thermal decomposition through a three-stage process [8]. The first stage involves loss of the ethyl ester group, producing ethanol and carbon dioxide. The second stage involves decomposition of the pyrazole ring system, while the third stage represents complete carbonization of the organic framework.

Thermal Stability Factors

Several structural factors influence the thermal stability of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate. The pyrazole ring system provides inherent thermal stability due to its aromatic character and nitrogen-containing heterocyclic structure [9]. The amino substitution on the phenyl ring may enhance thermal stability through intramolecular hydrogen bonding interactions.

The ethyl ester group represents the most thermally labile component of the molecule, with ester pyrolysis typically occurring at temperatures between 200-300°C [10]. The presence of the methyl group on the phenyl ring provides additional stabilization through hyperconjugation effects, potentially increasing the overall thermal stability of the compound.

Comparative Thermal Analysis

Thermal gravimetric analysis studies on related compounds provide insight into expected decomposition behavior. Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate demonstrates a relatively high melting point of 194-196°C due to strong intermolecular interactions from the electron-withdrawing nitro group [11]. In contrast, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate exhibits a lower melting point of 96-100°C, reflecting reduced intermolecular interactions [12].

The thermal stability of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate is expected to be intermediate between these examples, with the amino group providing moderate intermolecular hydrogen bonding without the strong electron-withdrawing effects observed with nitro substitution [8].

Acid-Base Behavior and Protonation Sites

The acid-base behavior of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate is governed by multiple ionizable sites within the molecular structure, each contributing distinct protonation characteristics.

Pyrazole Ring Protonation

The pyrazole ring system exhibits amphoteric properties, functioning as both a proton donor and acceptor depending on solution conditions [13] [14]. The N-1 nitrogen atom (pyrrole-like nitrogen) serves as an acidic site with an estimated pKa of approximately 14-15, similar to other N-unsubstituted pyrazoles [13]. This nitrogen can donate its proton under strongly basic conditions, forming a pyrazolate anion.

The N-2 nitrogen atom (pyridine-like nitrogen) represents the primary basic site within the pyrazole ring, with an estimated pKa of the conjugate acid around 2.5-3.0 [13] [14]. This nitrogen readily accepts protons under acidic conditions, forming a positively charged pyrazolium cation. The basic character of this nitrogen is influenced by the electron-donating nature of the ethyl ester substituent and the overall electronic environment of the ring system.

Amino Group Protonation

The amino group attached to the phenyl ring constitutes a secondary basic site with an estimated pKa of approximately 4.5-5.0 [2]. This value is consistent with aromatic amine derivatives, where the basicity is reduced compared to aliphatic amines due to resonance delocalization of the lone pair electrons into the aromatic ring system [15].

The protonation of the amino group is influenced by the electron-donating methyl substituent on the phenyl ring, which increases the electron density and enhances the basicity compared to unsubstituted aniline derivatives. The meta-substitution pattern minimizes direct resonance effects while providing inductive electron donation [14].

Relative Protonation Sequence

Under progressively acidic conditions, protonation occurs sequentially based on the relative basicity of each site. The pyrazole N-2 nitrogen represents the most basic site and undergoes protonation first, typically at pH values below 3 [14]. The amino group on the phenyl ring undergoes protonation at lower pH values, generally requiring pH conditions below 2 for significant protonation.

The ethyl ester group does not contribute significantly to the acid-base behavior under normal pH conditions, as the carbonyl oxygen atom exhibits very weak basicity compared to the nitrogen-containing sites [16].

pH-Dependent Speciation

The compound exists in different protonation states depending on solution pH. At physiological pH (7.4), the compound exists predominantly in its neutral form, with minimal protonation at either nitrogen site. Under mildly acidic conditions (pH 3-6), partial protonation of the pyrazole N-2 nitrogen occurs, while strongly acidic conditions (pH < 2) result in protonation of both the pyrazole nitrogen and the amino group [14].

The amphoteric nature of the pyrazole ring allows for both cationic and anionic forms under extreme pH conditions. Under strongly alkaline conditions (pH > 12), deprotonation of the N-1 nitrogen can occur, forming an anionic species [14].

Influence on Physicochemical Properties

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.116426730 g/mol

Monoisotopic Mass

245.116426730 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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